Stemphol

Vue d'ensemble

Description

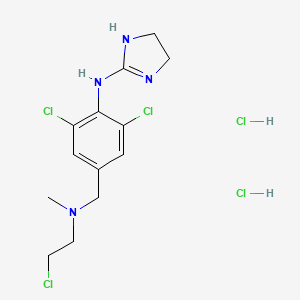

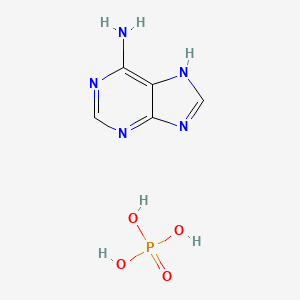

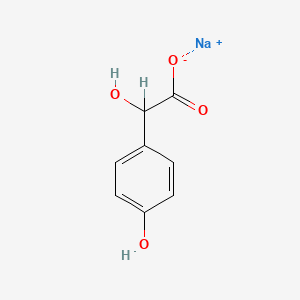

Stemphol is a natural product found in Stemphylium . It contains a total of 41 bonds; 17 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .

Synthesis Analysis

This compound and its derivatives, this compound A and this compound B, have been isolated from the EtOAc extract of the fermentation of an endophytic Stemphylium sp. 33231 . The structures of these compounds were elucidated on the basis of spectroscopic analysis .Molecular Structure Analysis

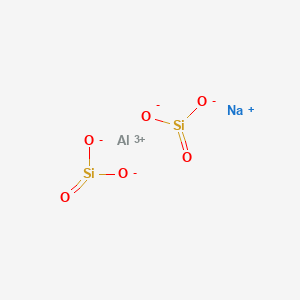

The high-resolution electrospray ionization mass spectrometry (HRESIMS) exhibited ion peaks at 361.1066 [M+Na]+ and 315.1263 [M−Na]−, indicating a molecular formula of C15H23O5SNa for this compound A . The presence of sulfate was confirmed by the characteristic loss of 102 amu at m/z 259.1673 [M +Na-SO3Na+H]+ .Chemical Reactions Analysis

This compound and its derivatives have been found to exhibit potent antibacterial activities against six terrestrial pathogenic bacteria with MIC values of 0.6–10 μg ml−1 . The inhibitory activities of all compounds against five cancer cell lines were also evaluated .Physical And Chemical Properties Analysis

This compound A has a molecular weight of 316.4 g/mol . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 9 rotatable bonds .Applications De Recherche Scientifique

1. Cancer Research

Stemphol (STP) has been identified as a novel phytotoxin that induces a mixed form of cell death in human acute myeloid leukemia (AML). It operates through a Ca2+-dependent mechanism, independent of several conventional cell death pathways. STP causes increased cytosolic Ca2+ levels and mitochondrial swelling, leading to cell death. This has implications for cancer treatment, as STP has shown effectiveness in reducing tumor formation in AML patient-derived xenografts in zebrafish (Ji et al., 2018).

2. Antimicrobial Applications

New this compound derivatives, isolated from marine fungus Pleospora sp., demonstrated strong antimicrobial activity against Staphylococcus epidermidis. These compounds, derived from oxidation of this compound, offer potential applications in developing new antimicrobial agents (Xu et al., 2019).

3. Endophytic Fungi Research

This compound derivatives have been isolated from various endophytic fungi, such as Gaeumannomyces amomi, which was found in ginger. These compounds' structures and potential applications in medicine or agriculture are an area of ongoing research (Jumpathong et al., 2010).

4. Self-Inhibition in Fungi

Research on Pleospora herbarum, a pathogenic fungus, revealed that it produces this compound as a self-inhibitor. This discovery provides insights into the regulatory mechanisms of fungal growth and pathogenicity, potentially guiding the development of fungal control strategies (Marumo et al., 1985).

5. Antibacterial Agents from Endophytic Fungi

Two new this compound sulfates isolated from the mangrove endophytic fungus Stemphylium sp. showed potent antibacterial activities. These findings suggest their potential application in developing new antibacterial drugs (Zhou et al., 2015).

Mécanisme D'action

- Its main role is to modulate intracellular calcium levels, which play a crucial role in cell function, including cell growth, differentiation, and apoptosis .

- The exact molecular interactions involved are still an area of ongoing research, but it’s clear that Stemphol impacts calcium-dependent processes .

- This compound affects several pathways, including:

- Impact on Bioavailability : this compound’s pharmacokinetics affect its bioavailability, influencing its efficacy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

IUPAC Name |

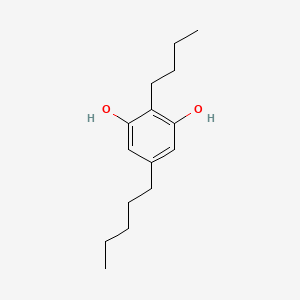

2-butyl-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-3-5-7-8-12-10-14(16)13(9-6-4-2)15(17)11-12/h10-11,16-17H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZVTNRWOQFMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)CCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198982 | |

| Record name | Stemphol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50982-33-7, 70680-20-5 | |

| Record name | Stemphol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC179487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stemphol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B3428841.png)